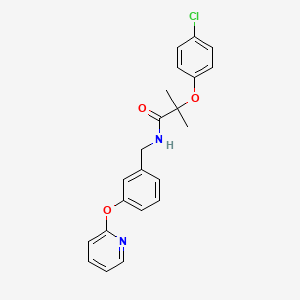

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide” is a complex organic molecule. It contains a propanamide group, a chlorophenoxy group, and a pyridin-2-yloxy group, which are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the amide, ether, and aromatic groups could lead to interesting chemical properties, including the potential for hydrogen bonding and π-π interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in water, while the aromatic rings could increase its stability .Applications De Recherche Scientifique

Antifungal Activity

The compound has demonstrated potent antifungal properties. In a study by Limban et al., new benzamide derivatives were synthesized and screened for antifungal activity against a broad spectrum of 26 yeast and filamentous fungal strains . Notably, Candida kefyr was particularly susceptible to these compounds. Additionally, derivatives 1b and 1f exhibited strong inhibitory effects on filamentous fungi such as Alternaria rubi, Aspergillus ochraceus, and A. niger. The compound’s mode of action involves increasing membrane permeability in fungal cells.

Biological Activity Against Hepatic Stellate Cells

Novel heterocyclic compounds, including derivatives of this compound, were evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6). These investigations aim to identify potential therapeutic agents for liver-related conditions .

Synthesis of Pyrimidine Derivatives

Researchers have used this compound as a precursor in the synthesis of novel heterocyclic compounds, specifically 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives were designed and evaluated for their biological activities, including potential applications in drug discovery .

Catalyst-Free Synthesis of Carbamates

The compound has been utilized in a catalyst-free synthesis method for N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. This environmentally friendly technique allows for efficient synthesis of a wide range of carbamate derivatives, which may find applications in various fields .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the structure-activity relationship of this compound and its derivatives. By modifying specific functional groups, they aim to enhance pharmacokinetic profiles and optimize biological activity .

Predicted ADMET Profiles

The compound’s predicted drug likeness and pharmacokinetics profiles have been compared with the standard antifungal ketoconazole. This analysis helps identify promising candidates for further development as therapeutic alternatives .

Mécanisme D'action

Target of Action

The compound, also known as 2-(4-chlorophenoxy)-2-methyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}propanamide, has been found to exhibit antifungal activity . The primary targets of this compound are a broad spectrum of yeast and filamentous fungal strains .

Mode of Action

The compound interacts with its targets by increasing the membrane permeability of fungal cells . This interaction disrupts the normal functioning of the cells, leading to their death .

Biochemical Pathways

The increase in membrane permeability suggests that it may interfere with essential cellular processes such as nutrient uptake, waste excretion, and maintaining cellular homeostasis .

Pharmacokinetics

It is noted that the compound exhibits an improved pharmacokinetics profile compared to the standard antifungal ketoconazole .

Result of Action

The compound’s action results in the inhibition of fungal growth. Specifically, it has been found to have a strong inhibitory effect on the growth of certain filamentous fungi strains . Additionally, it has been observed to increase the susceptibility of Candida albicans clinical strains to azoles .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3/c1-22(2,28-18-11-9-17(23)10-12-18)21(26)25-15-16-6-5-7-19(14-16)27-20-8-3-4-13-24-20/h3-14H,15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOONXYLKPTABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2819238.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2819239.png)

![2-(2,4-difluorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2819248.png)

![N-(5-chloro-2-methylphenyl)-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylthio)acetamide](/img/structure/B2819250.png)

![Methyl 2-imidazo[1,2-a]pyridin-2-ylacetate;hydrochloride](/img/structure/B2819252.png)

![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)

![N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819255.png)